Ethyl 3-(1-aminoethyl)piperidine-1-carboxylate
Overview
Description
Ethyl 3-(1-aminoethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C10H20N2O2 . It has a molecular weight of 200.28 .
Synthesis Analysis
Novel Schiff bases of 1-(2-Aminoethyl)piperidine-3-carboxylic acid were synthesized and characterized for anticonvulsant activity . The compounds were evaluated for in vitro blood–brain barrier (BBB) permeability by parallel artificial membrane permeability BBB assay (PAMPA-BBB) .Molecular Structure Analysis
The molecular structure of this compound consists of 34 atoms: 20 Hydrogen atoms, 10 Carbon atoms, 2 Nitrogen atoms, and 2 Oxygen atoms .Chemical Reactions Analysis
The compound has been used as a reactant in the synthesis of various pharmaceuticals . For instance, it has been used in the synthesis of novel N-substituted piperidine-3-carboxylic acid derivatives as potential anticonvulsants .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It should be stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Organic Synthesis Applications
Ethyl 3-(1-aminoethyl)piperidine-1-carboxylate has been explored for its utility in organic synthesis. For instance, it acts as a crucial intermediate in the phosphine-catalyzed [4 + 2] annulation processes. This methodology enables the synthesis of highly functionalized tetrahydropyridines, showcasing the compound's role in constructing complex nitrogen-containing heterocycles with potential applications in drug discovery and materials science (Xue-Feng Zhu, J. Lan, O. Kwon, 2003). Similarly, its derivatives have been utilized as N-nucleophiles in palladium-catalyzed aminocarbonylation reactions, further illustrating its versatility in organic transformations (A. Takács, Zsuzsanna Kabak-Solt, Gábor Mikle, L. Kollár, 2014).
Medicinal Chemistry Applications
In medicinal chemistry, this compound-based compounds have shown promise as anticancer agents. The sequential synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and their evaluation as anticancer agents highlight the potential therapeutic applications of derivatives of this compound. Some synthesized derivatives exhibited strong anticancer activities, suggesting their value in developing new cancer therapies (A. Rehman, N. Ahtzaz, M. Abbasi, et al., 2018).
Materials Science Applications
Furthermore, derivatives of this compound have found applications in materials science, particularly in the synthesis of new materials with photoluminescence properties. For example, the synthesis and biological properties of new piperidine substituted benzothiazole derivatives have been studied, with some compounds showing good antibacterial and antifungal activities. This indicates the potential of these compounds in the development of new materials with specific biological properties (S. Shafi, R. Rajesh, S. Senthilkumar, 2021).
Mechanism of Action
While the specific mechanism of action for Ethyl 3-(1-aminoethyl)piperidine-1-carboxylate is not mentioned, it has been used as a reactant for the synthesis of various pharmaceuticals, including DPP-4 inhibitors, Dual H1/5-HT2A receptor antagonists for the treatment of sleep disorders, Serotonin and noradrenaline reuptake inhibitors, and GABA uptake inhibitors .
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 3-(1-aminoethyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-3-14-10(13)12-6-4-5-9(7-12)8(2)11/h8-9H,3-7,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGPAWRCOUINSRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCCC(C1)C(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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